2-chloro-4-(trifluoromethoxy)Benzonitrile

eNOS inhibition Nitric oxide synthase Cardiovascular research

2-Chloro-4-(trifluoromethoxy)benzonitrile (CAS 874482-94-7) is a specialized aromatic nitrile characterized by a unique substitution pattern: a chloro group at the 2-position and a trifluoromethoxy (-OCF3) group at the 4-position of the benzonitrile core. This compound serves as a versatile building block in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals.

Molecular Formula C8H3ClF3NO
Molecular Weight 221.56
CAS No. 874482-94-7
Cat. No. B3031930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-(trifluoromethoxy)Benzonitrile
CAS874482-94-7
Molecular FormulaC8H3ClF3NO
Molecular Weight221.56
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)Cl)C#N
InChIInChI=1S/C8H3ClF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H
InChIKeyOZFIJIGOVVNMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(trifluoromethoxy)benzonitrile: A Dual-Functional Benzonitrile Intermediate with Confirmed eNOS Inhibitory Activity (IC50 180 nM) and Established Purity Standards


2-Chloro-4-(trifluoromethoxy)benzonitrile (CAS 874482-94-7) is a specialized aromatic nitrile characterized by a unique substitution pattern: a chloro group at the 2-position and a trifluoromethoxy (-OCF3) group at the 4-position of the benzonitrile core. This compound serves as a versatile building block in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals [1]. Beyond its role as a synthetic intermediate, it demonstrates quantifiable biological activity, with a documented IC50 of 180 nM against human endothelial nitric oxide synthase (eNOS) in cell-based assays [2]. Commercially available with a typical purity of ≥95% , this compound offers a defined chemical profile that distinguishes it from structurally similar benzonitrile derivatives lacking the synergistic combination of chloro and trifluoromethoxy substituents.

Why 2-Chloro-4-(trifluoromethoxy)benzonitrile Cannot Be Replaced by Common Benzonitrile Analogs: Distinct Substitution Pattern and Biological Activity Profile


Generic substitution among benzonitrile derivatives is inadvisable due to the precise electronic and steric requirements dictated by their substitution patterns. The 2-chloro-4-trifluoromethoxy substitution pattern in this compound confers a unique combination of electron-withdrawing effects, lipophilicity, and metabolic stability that directly impacts both synthetic utility and biological target engagement [1]. For instance, replacing the trifluoromethoxy group with a methoxy group (as in 2-chloro-4-methoxybenzonitrile) drastically alters the compound's electronic profile and reduces its lipophilicity, potentially diminishing its efficacy in applications requiring membrane permeability or resistance to oxidative metabolism. Similarly, positional isomers such as 2-chloro-5-(trifluoromethoxy)benzonitrile exhibit different reactivity and biological activity profiles due to altered electronic distribution and steric hindrance. Furthermore, the documented eNOS inhibitory activity (IC50 180 nM) [2] is a specific functional attribute not shared by many commercially available benzonitrile intermediates. These quantifiable differences underscore the necessity of procuring the precise compound rather than relying on seemingly similar alternatives, ensuring reproducibility in synthetic pathways and consistency in biological assays.

2-Chloro-4-(trifluoromethoxy)benzonitrile: Quantified Differentiation from Benzonitrile Analogs in eNOS Inhibition, Purity, and Synthetic Utility


Quantified eNOS Inhibitory Activity: 2-Chloro-4-(trifluoromethoxy)benzonitrile (IC50 180 nM) vs. L-NAME (IC50 500 nM)

2-Chloro-4-(trifluoromethoxy)benzonitrile demonstrates direct and quantifiable inhibition of human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM in a cell-based assay using insect SF9 cells [1]. This activity is superior to that of the commonly used eNOS inhibitor L-NAME (Nω-Nitro-L-arginine methyl ester), which exhibits an IC50 of 500 nM under comparable conditions [2]. The 2.8-fold greater potency (lower IC50) indicates a stronger binding affinity or more effective inhibition of the eNOS enzyme, making 2-chloro-4-(trifluoromethoxy)benzonitrile a more potent tool compound for probing eNOS function in vitro.

eNOS inhibition Nitric oxide synthase Cardiovascular research

Enhanced Lipophilicity and Metabolic Stability: 2-Chloro-4-(trifluoromethoxy)benzonitrile (LogP 3.11) vs. 2-Chloro-4-methoxybenzonitrile (LogP ~2.0)

The presence of the trifluoromethoxy group in 2-chloro-4-(trifluoromethoxy)benzonitrile confers a calculated LogP of 3.11 , significantly higher than the estimated LogP of ~2.0 for the methoxy analog 2-chloro-4-methoxybenzonitrile. This increased lipophilicity enhances the compound's ability to penetrate biological membranes and improves metabolic stability by reducing susceptibility to oxidative metabolism [1]. The difference in LogP values reflects a ~12-fold increase in octanol-water partition coefficient, which can critically influence the bioavailability and efficacy of derived agrochemicals or pharmaceuticals.

Lipophilicity Metabolic stability Agrochemical design

Commercial Availability and Defined Purity: 2-Chloro-4-(trifluoromethoxy)benzonitrile (≥95-98%) vs. Positional Isomers

2-Chloro-4-(trifluoromethoxy)benzonitrile is commercially available from multiple reputable vendors with a documented purity of ≥95% (Sigma-Aldrich) to 98% (Leyan) , accompanied by certificates of analysis including NMR, HPLC, and GC data . In contrast, some positional isomers such as 2-chloro-5-(trifluoromethoxy)benzonitrile are less commonly stocked or may have less rigorously defined purity specifications. This established supply chain and quality documentation minimize the risk of synthetic variability and ensure reproducibility in research and development workflows.

Chemical procurement Quality control Synthetic intermediate

Optimized Application Scenarios for 2-Chloro-4-(trifluoromethoxy)benzonitrile: From eNOS Probe Development to Agrochemical Intermediate Synthesis


Development of Potent eNOS Inhibitors for Cardiovascular Research

Given its confirmed IC50 of 180 nM against human eNOS [1], 2-chloro-4-(trifluoromethoxy)benzonitrile serves as an ideal starting scaffold for the design and synthesis of novel eNOS inhibitors. Its potency, which surpasses that of the widely used inhibitor L-NAME (IC50 500 nM) [2], makes it a valuable lead compound for medicinal chemistry campaigns aimed at modulating nitric oxide production in endothelial cells. The compound's defined substitution pattern allows for further structure-activity relationship (SAR) studies to optimize selectivity and pharmacokinetic properties.

Synthesis of Lipophilic Agrochemical Intermediates with Enhanced Metabolic Stability

The high calculated LogP of 3.11 and the presence of the metabolically stable trifluoromethoxy group [3] make 2-chloro-4-(trifluoromethoxy)benzonitrile a strategic building block for the synthesis of novel agrochemicals, such as herbicides and fungicides. Its enhanced lipophilicity facilitates improved cuticular penetration in plants, while the electron-withdrawing nature of both substituents can modulate the reactivity of downstream intermediates, enabling the construction of complex molecules with tailored biological activity. This compound is particularly well-suited for the development of pesticides requiring high efficacy and environmental resilience.

Reliable Intermediate for Multi-Step Organic Synthesis Requiring High Purity and Reproducibility

With commercially guaranteed purity levels of ≥95-98% and comprehensive analytical documentation (NMR, HPLC, GC) , 2-chloro-4-(trifluoromethoxy)benzonitrile ensures consistent performance in multi-step synthetic sequences. The chloro substituent provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrile group can be transformed into various functionalities (e.g., amines, amides, tetrazoles). This reliability is critical for both academic research groups and industrial process chemists aiming to minimize batch-to-batch variability and maximize synthetic yield.

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